l-Propoxyphene

Antitussive Enantiomeric Specificity Opioid Receptor

For labs studying stereospecific cough suppression, sourcing authentic l-propoxyphene that is free of dextropropoxyphene contamination is critical. Racemic or dextro-enantiomer substitution invalidates antitussive mechanism studies. - Chiral integrity ensures cough reflex pathway dissection without mu-opioid or sigma-1 confounds. - Essential reference standard for developing vancomycin/β-cyclodextrin chiral chromatography methods. - Sourced from controlled inventory with full analytical documentation; available in mg to g quantities for research use only.

Molecular Formula C22H29NO2
Molecular Weight 339.5 g/mol
CAS No. 77-50-9
Cat. No. B1205853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Propoxyphene
CAS77-50-9
Molecular FormulaC22H29NO2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C
InChIInChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m1/s1
InChIKeyXLMALTXPSGQGBX-GCJKJVERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 3.32 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





l-Propoxyphene Procurement Evidence Guide


l-Propoxyphene (CAS 77-50-9), also known as levopropoxyphene, is the (2S,3R)-enantiomer of the synthetic opioid propoxyphene [1]. It is a centrally acting antitussive agent formerly marketed under the trade name Novrad [1]. As a chiral molecule, its pharmacological profile is starkly different from its enantiomer, dextropropoxyphene (the analgesic Darvon), being primarily a cough suppressant with negligible analgesic properties [1]. The compound was withdrawn from the market but remains a critical tool in pharmacological research for studying stereospecific drug action and cough reflex mechanisms [2].

Propoxyphene Enantiomer Divergence


Substituting l-propoxyphene with racemic propoxyphene or its dextro-enantiomer is scientifically invalid due to profound differences in pharmacological activity. While dextropropoxyphene is an opioid analgesic, the levo-isomer is functionally an antitussive with almost no pain-relieving properties [1]. This functional inversion is not merely a matter of potency; the two enantiomers interact differently with binding sites, with l-propoxyphene demonstrating poor affinity for the sigma-1 receptor, a common target for other antitussives like dextromethorphan [2]. Therefore, for research focused on cough suppression without confounding analgesic or sigma-1-mediated effects, l-propoxyphene is a non-interchangeable tool compound [2].

l-Propoxyphene vs. Key Analogs: Quantitative Evidence


Functional Inversion vs Dextropropoxyphene

l-Propoxyphene is the levorotatory enantiomer of propoxyphene. In contrast to dextropropoxyphene, which is an opioid analgesic, l-propoxyphene is almost completely devoid of analgesic activity and functions primarily as a cough suppressant [1]. This represents a complete functional divergence based on stereochemistry, a classic example of chiral pharmacology.

Antitussive Enantiomeric Specificity Opioid Receptor

Sigma-1 Receptor Binding vs Dextromethorphan

Unlike many centrally acting antitussives, l-propoxyphene binds poorly to the sigma-1 receptor [1]. A competition study demonstrated that while potent antitussives like caramiphen, carbetapentane, and dimethoxanate inhibit [3H]dextromethorphan binding with high affinity (IC50 values: 25, 9, and 41 nM, respectively), l-propoxyphene, along with chlophedianol and fominoben, showed poor affinity for these sites [2]. This suggests a distinct mechanism of action for cough suppression.

Sigma-1 Receptor Binding Affinity Dextromethorphan

Antitussive Efficacy vs Codeine

A clinical study directly comparing l-propoxyphene and codeine found that while both drugs were effective in reducing cough severity, codeine demonstrated superior efficacy based on visual analogue scale (VAS) scores [1]. This head-to-head data contextualizes its potency relative to the gold-standard opioid antitussive. A separate source indicates its antitussive strength is approximately one-fifth that of codeine [2].

Antitussive Efficacy Clinical Trial Codeine

Metabolic Interaction vs Dextromethorphan

The metabolic interaction of l-propoxyphene with its analgesic enantiomer differs from that of other enantiomeric pairs like the methorphans. While dextromethorphan both intensifies and prolongs the analgesic effect of levomethorphan, l-propoxyphene only intensifies, but does not prolong, the analgesic activity of dextropropoxyphene [1]. This indicates a distinct pharmacokinetic/pharmacodynamic interaction profile.

Drug Interaction Metabolism Analgesia

l-Propoxyphene Application Scenarios


Non-Sigma-1 Antitussive Mechanism Studies

l-Propoxyphene is the ideal candidate for studies aimed at dissecting cough reflex pathways independent of both mu-opioid analgesia and sigma-1 receptor modulation. Its unique pharmacological fingerprint—effective cough suppression without significant pain relief [Section 3, Evidence 1] and poor sigma-1 binding [Section 3, Evidence 2]—allows researchers to isolate and study alternative central antitussive mechanisms without the confounding variables introduced by codeine (potent mu-agonist) or dextromethorphan (sigma-1 agonist). This is particularly relevant for target deconvolution assays and phenotypic screening for novel antitussive targets [1].

Chiral Pharmacology and Drug Interaction Studies

As a classic example of chiral inversion of function, l-propoxyphene serves as an essential tool in stereochemistry education and research. It can be used in metabolic interaction studies where its ability to intensify, but not prolong, the analgesic effect of its enantiomer dextropropoxyphene [Section 3, Evidence 4] provides a controlled system for investigating the impact of stereochemistry on cytochrome P450 enzyme kinetics and drug-drug interactions. This is a model system for teaching chiral pharmacology principles and for developing novel chiral resolution analytical methods [1].

Analytical Reference Standard Development

In forensic and pharmaceutical analytical chemistry, l-propoxyphene is required as a primary reference standard to differentiate from its enantiomer, dextropropoxyphene, in seized drug analysis or bioanalytical studies. The compound's unique stereochemistry is critical for developing and validating chiral chromatography methods (e.g., using vancomycin or β-cyclodextrin chiral stationary phases) to ensure accurate identification and quantification of propoxyphene enantiomers in biological matrices, a necessity for pharmacokinetic and toxicological investigations [1].

Quote Request

Request a Quote for l-Propoxyphene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.